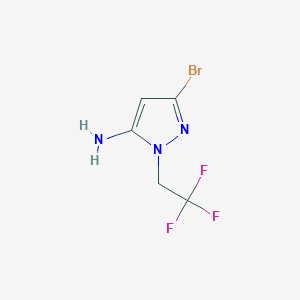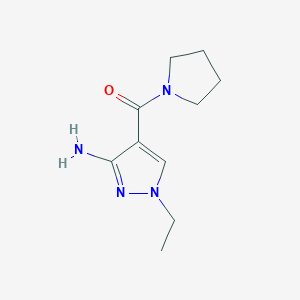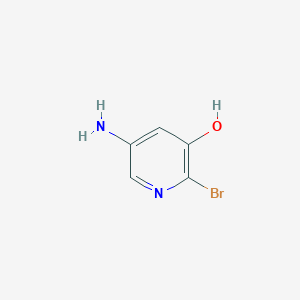
(3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-1-metil-1H-pirazol-4-il)(2-metilpiperidin-1-il)metanona es un compuesto químico que ha despertado interés en varios campos científicos debido a su estructura única y posibles aplicaciones. Este compuesto presenta un anillo de pirazol sustituido con un grupo amino y un grupo metil, junto con un anillo de piperidina sustituido con un grupo metil. La combinación de estos grupos funcionales y anillos contribuye a sus distintivas propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-amino-1-metil-1H-pirazol-4-il)(2-metilpiperidin-1-il)metanona típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la reacción del ácido 1-metil-1H-pirazol-4-carboxílico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio luego se hace reaccionar con 2-metilpiperidina en presencia de una base como trietilamina para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-amino-1-metil-1H-pirazol-4-il)(2-metilpiperidin-1-il)metanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El compuesto se puede reducir para formar aminas correspondientes.
Sustitución: Los grupos metil se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Reactivos como haluros de alquilo y cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados nitro del compuesto.
Reducción: Aminas y otras formas reducidas.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
(3-amino-1-metil-1H-pirazol-4-il)(2-metilpiperidin-1-il)metanona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (3-amino-1-metil-1H-pirazol-4-il)(2-metilpiperidin-1-il)metanona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en varias vías bioquímicas. Por ejemplo, puede inhibir ciertas quinasas, lo que lleva a una señalización celular alterada y posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- (3-amino-1-metil-1H-pirazol-4-il)(2-etilpiperidin-1-il)metanona
- (3-amino-1-metil-1H-pirazol-4-il)(2-metilpirrolidin-1-il)metanona
- (3-amino-1-metil-1H-pirazol-4-il)(2-metilmorfolin-1-il)metanona
Singularidad
La singularidad de (3-amino-1-metil-1H-pirazol-4-il)(2-metilpiperidin-1-il)metanona radica en su combinación específica de grupos funcionales y estructuras de anillos, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
(3-amino-1-methylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)9-7-14(2)13-10(9)12/h7-8H,3-6H2,1-2H3,(H2,12,13) |
Clave InChI |
DGFMPZPFWNHGKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)C2=CN(N=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)

![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
![2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B11728875.png)
![1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728897.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11728909.png)

![heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728921.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)
![(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)
![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)

